6-Cyclobutylpyridine-3-carbaldehyde
Description
6-Cyclobutylpyridine-3-carbaldehyde is a pyridine derivative characterized by a cyclobutyl substituent at the 6-position and an aldehyde functional group at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the reactive aldehyde moiety, which enables diverse derivatization (e.g., Schiff base formation), and the steric/electronic effects imparted by the cyclobutyl group.
Properties
IUPAC Name |
6-cyclobutylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLBIVXKCCORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylpyridine-3-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridine boronic acid with a cyclobutyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclobutylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: 6-Cyclobutylpyridine-3-carboxylic acid.
Reduction: 6-Cyclobutylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-Cyclobutylpyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclobutylpyridine-3-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Metal Coordination: The pyridine ring can bind to metal centers in catalytic cycles, influencing reaction pathways and product formation.
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-carbaldehyde Derivatives
To contextualize the properties and applications of 6-Cyclobutylpyridine-3-carbaldehyde, a comparative analysis with structurally analogous compounds is provided below.
2.1 Structural Analogues and Substituent Effects
Key analogues include:
- 6-Chloropyridine-3-carbaldehyde : Features a chloro substituent at the 6-position.
- 6-Hydroxypyridine-3-carbaldehyde : Contains a hydroxyl group at the 6-position.
- 6-Methoxypyridine-3-carbaldehyde : Substituted with a methoxy group.
- 6-Aminopyridine-3-carbaldehyde: Includes an amino group at the 6-position.
Table 1: Comparative Properties of Pyridine-3-carbaldehyde Derivatives
2.3 Reactivity and Stability
- However, the strain in the cyclobutane ring may increase susceptibility to ring-opening reactions under acidic conditions .
- Electron-withdrawing groups (e.g., chloro in 6-Chloropyridine-3-carbaldehyde) enhance the electrophilicity of the aldehyde, favoring nucleophilic additions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
